5-Bromo-2-chloro-4-(difluoromethyl)pyridine
CAS No.: 1374659-34-3
Cat. No.: VC3416056
Molecular Formula: C6H3BrClF2N
Molecular Weight: 242.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374659-34-3 |
|---|---|
| Molecular Formula | C6H3BrClF2N |
| Molecular Weight | 242.45 g/mol |
| IUPAC Name | 5-bromo-2-chloro-4-(difluoromethyl)pyridine |
| Standard InChI | InChI=1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H |
| Standard InChI Key | DOOWJADAFICCBQ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1Cl)Br)C(F)F |
| Canonical SMILES | C1=C(C(=CN=C1Cl)Br)C(F)F |
Introduction
5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a synthetic organic compound with a molecular formula of C₆H₃BrClF₂N and a molecular weight of approximately 242.45 g/mol . This compound is of interest in various scientific fields due to its unique chemical structure and potential biological activities.
Synthesis
While specific synthesis methods for 5-Bromo-2-chloro-4-(difluoromethyl)pyridine are not detailed in the available literature, similar pyridine derivatives often involve palladium-catalyzed reactions, such as Suzuki cross-coupling, for the introduction of difluoromethyl groups.
Biological Activities
Despite limited direct research on 5-Bromo-2-chloro-4-(difluoromethyl)pyridine, compounds with similar structures have shown promising biological activities:
-
Antimicrobial Activity: Derivatives of pyridine compounds have demonstrated significant antimicrobial efficacy against various bacterial strains.
-
Anti-Thrombolytic Activity: Some pyridine derivatives exhibit notable anti-thrombolytic properties, indicating potential therapeutic applications.
-
Biofilm Inhibition: These compounds can inhibit biofilm formation, which is crucial for preventing bacterial colonization and infections.
-
Anticancer Potential: Pyridine derivatives have been explored for their anticancer properties, often inducing apoptosis in cancer cell lines by disrupting cellular signaling pathways.
Applications in Research and Industry
5-Bromo-2-chloro-4-(difluoromethyl)pyridine serves as a building block in organic synthesis, contributing to the development of more complex molecules. Its applications span across chemistry, biology, medicine, and industry:
-
Chemistry: Used in the synthesis of complex organic molecules.
-
Biology: Investigated for biological activity and interactions with biomolecules.
-
Medicine: Explored as a precursor for pharmaceutical compounds.
-
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Availability and Procurement
The compound is available from chemical suppliers with a lead time of approximately 6 to 8 weeks. Discounts are often offered for large volume purchases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume